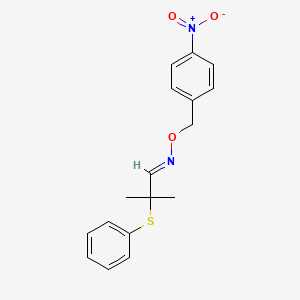

2-methyl-2-(phenylsulfanyl)propanal O-(4-nitrobenzyl)oxime

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

2-Methyl-2-(phenylsulfanyl)propanal O-(4-nitrobenzyl)oxime, commonly referred to as 4-nitrobenzyloxime, is an organic compound that has been studied for its potential applications in the scientific and medical fields. It is an oxime derivative of 2-methyl-2-(phenylsulfanyl)propanal, and it is composed of a sulfanyl group attached to a nitrobenzyl group. This compound has been studied for its potential as a synthetic intermediate, as well as its potential use as a drug delivery system.

Applications De Recherche Scientifique

Electrochemical Conversion and Oxime Formation

Research has shown that α-nitrobenzylic compounds can be converted into corresponding oximes, a class to which 2-methyl-2-(phenylsulfanyl)propanal O-(4-nitrobenzyl)oxime belongs. For instance, the electrochemical conversion of α-nitrobenzylic compounds into oximes has been investigated, demonstrating the partial formation of oximes at a mercury cathode in a mixture of ethanol and aqueous acetic buffer. Such conversions can achieve yields up to 50% at -5°C, highlighting the potential for efficient synthesis of similar oxime compounds (Miralles-Roch, Tallec, & Tardivel, 1993).

Synthesis and Structural Analysis

The synthesis and structural analysis of amine-nitrogen substituted α-amine oxime ligands, including those related to nitrobenzyl, reveal complex molecular interactions and potential applications in chemistry. For example, the crystal structure of nickel(II) and rhodium(III) complexes with certain amine oxime ligands have been reported, providing insights into their potential applications in coordination chemistry and material sciences (Efe & Schlemper, 1993).

Photochemical Reaction Mechanisms

The photochemical reaction mechanisms of nitrobenzyl compounds have been extensively studied, which could have implications for the applications of 2-methyl-2-(phenylsulfanyl)propanal O-(4-nitrobenzyl)oxime in photochemistry and photobiology. Such studies provide valuable insights into the behavior of nitrobenzyl derivatives under various conditions, which could be relevant for understanding the properties and reactions of similar compounds (Il'ichev, Schwörer, & Wirz, 2004).

Applications in Polymer and Materials Science

The o-nitrobenzyl group, closely related to 2-methyl-2-(phenylsulfanyl)propanal O-(4-nitrobenzyl)oxime, is increasingly utilized in polymer and materials science. This group allows for the alteration of polymer properties through irradiation, indicating potential applications of similar compounds in developing photolabile polymers and materials (Zhao, Sterner, Coughlin, & Théato, 2012).

Propriétés

IUPAC Name |

(E)-2-methyl-N-[(4-nitrophenyl)methoxy]-2-phenylsulfanylpropan-1-imine |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H18N2O3S/c1-17(2,23-16-6-4-3-5-7-16)13-18-22-12-14-8-10-15(11-9-14)19(20)21/h3-11,13H,12H2,1-2H3/b18-13+ |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PKSHAZPEPZTDMI-QGOAFFKASA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C=NOCC1=CC=C(C=C1)[N+](=O)[O-])SC2=CC=CC=C2 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(C)(/C=N/OCC1=CC=C(C=C1)[N+](=O)[O-])SC2=CC=CC=C2 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H18N2O3S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

330.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-methyl-2-(phenylsulfanyl)propanal O-(4-nitrobenzyl)oxime | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![4-ethoxy-N-[2-(4-phenylpiperazin-1-yl)sulfonylethyl]benzamide](/img/structure/B2449823.png)

![3-(4-benzyl-5-oxo-[1,2,4]triazolo[4,3-a]quinazolin-1-yl)-N-[2-(2,6-dimethylpiperidin-1-yl)ethyl]propanamide](/img/structure/B2449829.png)

![Methyl 4-[(4-chloro-1,3-benzothiazol-7-yl)carbamoyl]benzoate](/img/structure/B2449836.png)

![3-(4-Methoxyphenyl)-3-oxo-2-{2-[4-(trifluoromethyl)phenyl]hydrazono}propanal hydrazone](/img/structure/B2449838.png)

![5-((4-Ethoxyphenyl)(3-methylpiperidin-1-yl)methyl)-2-methylthiazolo[3,2-b][1,2,4]triazol-6-ol](/img/structure/B2449840.png)